N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide
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Overview
Description
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide is a synthetic organic compound with the molecular formula C15H13N3O2S This compound is characterized by the presence of a thiophene ring substituted with cyano and dimethyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the benzamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation. The cyano and benzamide groups play a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(propan-2-yl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both cyano and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-10(2)21-14(12(9)8-16)18-15(20)17-13(19)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,17,18,19,20) |
InChI Key |
BVVMHPKKMQJTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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